N-(2,5-dimethylphenyl)-4-{2-[(2-nitrophenyl)sulfonyl]hydrazinyl}-4-oxobutanamide
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Overview
Description
N-(2,5-Dimethylphenyl)-3-[N’-(2-nitrobenzenesulfonyl)hydrazinecarbonyl]propanamide is a complex organic compound that features both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-3-[N’-(2-nitrobenzenesulfonyl)hydrazinecarbonyl]propanamide typically involves multiple steps:
Formation of the hydrazine derivative: This step involves the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine to form the corresponding hydrazine derivative.
Acylation: The hydrazine derivative is then reacted with 3-bromopropionyl chloride to form the intermediate compound.
Coupling with 2,5-dimethylphenylamine: Finally, the intermediate is coupled with 2,5-dimethylphenylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,5-Dimethylphenyl)-3-[N’-(2-nitrobenzenesulfonyl)hydrazinecarbonyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of hydrazine derivatives with biological systems.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenyl)-3-[N’-(2-nitrobenzenesulfonyl)hydrazinecarbonyl]propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)-N-methylformamidine
- N-(3,5-Dimethylphenyl)glutarimide
- N-(2,4,6-Trimethylphenyl)glutarimide
Uniqueness
N-(2,5-Dimethylphenyl)-3-[N’-(2-nitrobenzenesulfonyl)hydrazinecarbonyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro and sulfonyl groups make it particularly reactive and versatile for various applications.
Properties
Molecular Formula |
C18H20N4O6S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[2-(2-nitrophenyl)sulfonylhydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C18H20N4O6S/c1-12-7-8-13(2)14(11-12)19-17(23)9-10-18(24)20-21-29(27,28)16-6-4-3-5-15(16)22(25)26/h3-8,11,21H,9-10H2,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
PZBQGVGZQFGDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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